Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate
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Overview
Description
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is a complex organic compound that features a tert-butyl ester group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate typically involves multiple steps. One common method includes the alkylation of an oxetane derivative followed by esterification. For instance, the oxetane ring can be introduced through a cyclization reaction, and the tert-butyl ester group can be added via esterification using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate involves its interaction with specific molecular targets. For instance, the oxetane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations. The ester group can be hydrolyzed to release the active amino alcohol, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar in having a tert-butyl ester group but lacks the oxetane ring.
Tert-butyl 3-hydroxypropionate: Contains a tert-butyl ester and a hydroxyl group but differs in the carbon chain structure.
Uniqueness
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is unique due to the presence of both the oxetane ring and the tert-butyl ester group
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 2-[[3-(hydroxymethyl)oxetan-3-yl]methylamino]acetate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)4-12-5-11(6-13)7-15-8-11/h12-13H,4-8H2,1-3H3 |
InChI Key |
GCGOQXZYWIZEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1(COC1)CO |
Origin of Product |
United States |
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